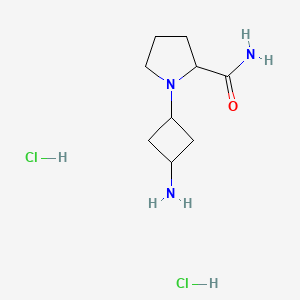
1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide;dihydrochloride is a useful research compound. Its molecular formula is C9H19Cl2N3O and its molecular weight is 256.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for drug development, supported by case studies and research findings.
Chemical Structure
The compound is characterized by a pyrrolidine ring with an attached cyclobutyl group and a carboxamide functional group. The dihydrochloride form enhances its solubility, making it suitable for various biological assays.
1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride has been shown to interact with multiple biological targets, primarily focusing on kinase inhibition and modulation of cellular pathways. Its mechanism involves:
- Inhibition of Cyclin-dependent Kinase 9 (CDK9) : This compound exhibits selective inhibition of CDK9, which is crucial for regulating transcriptional elongation in cancer cells. Kinetic studies suggest that it competes with ATP for binding at the catalytic cleft of CDK9, thereby inhibiting its activity .
- Induction of Apoptosis : In vitro studies indicate that the compound can induce apoptosis in cancer cell lines, as evidenced by increased caspase-3 activity .
Pharmacological Profile
The pharmacological profile includes:
- Potency : The compound demonstrates significant potency against various cancer cell lines, with IC50 values indicating effective inhibition at low concentrations.
- Selectivity : Initial findings suggest that it has a favorable selectivity profile compared to other kinases, reducing potential off-target effects .
Study 1: Inhibition of CDK9
A study conducted on the efficacy of 1-(3-Aminocyclobutyl)pyrrolidine-2-carboxamide; dihydrochloride revealed that it effectively inhibited CDK9 in a dose-dependent manner. The compound showed an IC50 value of approximately 10 nM, indicating strong binding affinity and potential as an anti-cancer agent. The study utilized a combination of cell proliferation assays and molecular docking studies to confirm the binding interactions within the ATP-binding site .
Study 2: Cytotoxicity Against Leukemia Cells
Research exploring the cytotoxic effects of this compound on K562 leukemia cells demonstrated promising results. The compound exhibited moderate inhibition against Abl and PI3K kinases, suggesting dual-targeting potential which may enhance therapeutic efficacy in treating chronic myeloid leukemia (CML) . The study highlighted that while the compound induced apoptosis, it did not activate typical anti-CML mechanisms, indicating unique pathways may be involved.
Data Tables
| Biological Activity | IC50 Value (nM) | Target |
|---|---|---|
| CDK9 Inhibition | 10 | Cyclin-dependent Kinase 9 |
| Cytotoxicity (K562 Cells) | Varies | Abl and PI3K |
| Apoptosis Induction | Significant | Caspase-3 Activation |
特性
IUPAC Name |
1-(3-aminocyclobutyl)pyrrolidine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O.2ClH/c10-6-4-7(5-6)12-3-1-2-8(12)9(11)13;;/h6-8H,1-5,10H2,(H2,11,13);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRKOVTYDDNFQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2CC(C2)N)C(=O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














